
3,4,4-Trichlorobut-2-enoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,4-Trichlorobut-2-enoyl chloride is a chemical compound with the molecular formula C4H4Cl3O It is a derivative of butenoic acid and is characterized by the presence of three chlorine atoms and an enoyl chloride functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,4-Trichlorobut-2-enoyl chloride typically involves the chlorination of butenoic acid derivatives. One common method is the reaction of 3,4,4-trichlorobut-3-enoic acid with thionyl chloride, which results in the formation of the enoyl chloride. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes using chlorine gas and appropriate catalysts. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures and pressures .
Analyse Des Réactions Chimiques
Types of Reactions: 3,4,4-Trichlorobut-2-enoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as alcohols, amines, and thiols to form esters, amides, and thioesters, respectively.
Addition Reactions: The compound can participate in addition reactions with nucleophiles, leading to the formation of addition products.
Friedel-Crafts Acylation: It can be used in Friedel-Crafts acylation reactions with aromatic compounds to form acylated products.
Common Reagents and Conditions:
Nucleophiles: Alcohols, amines, thiols
Catalysts: Pyridine, Lewis acids
Solvents: Dichloromethane, chloroform
Major Products Formed:
- Esters, amides, thioesters
- Acylated aromatic compounds
Applications De Recherche Scientifique
3,4,4-Trichlorobut-2-enoyl chloride has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3,4,4-Trichlorobut-2-enoyl chloride involves its reactivity as an acylating agent. The enoyl chloride functional group is highly reactive towards nucleophiles, facilitating the formation of covalent bonds with various substrates. This reactivity is exploited in synthetic chemistry to modify molecules and create new compounds .
Comparaison Avec Des Composés Similaires
2-Bromo-3,4,4-trichlorobut-3-enoyl chloride: Similar in structure but contains a bromine atom instead of a hydrogen atom.
3,4,4-Trichloro-3-butenyl chloride: Lacks the enoyl chloride functional group but has a similar carbon-chlorine framework.
Uniqueness: 3,4,4-Trichlorobut-2-enoyl chloride is unique due to its enoyl chloride functional group, which imparts distinct reactivity compared to other trichlorobutene derivatives. This makes it particularly valuable in acylation reactions and the synthesis of complex organic molecules .
Propriétés
Numéro CAS |
654646-22-7 |
|---|---|
Formule moléculaire |
C4H2Cl4O |
Poids moléculaire |
207.9 g/mol |
Nom IUPAC |
3,4,4-trichlorobut-2-enoyl chloride |
InChI |
InChI=1S/C4H2Cl4O/c5-2(4(7)8)1-3(6)9/h1,4H |
Clé InChI |
TVNFTINDESBCIC-UHFFFAOYSA-N |
SMILES canonique |
C(=C(C(Cl)Cl)Cl)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


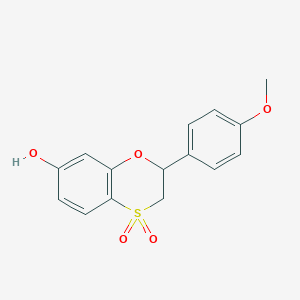
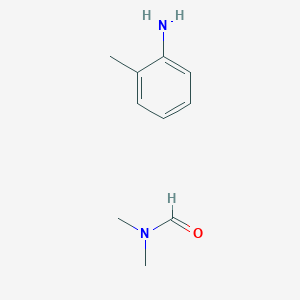
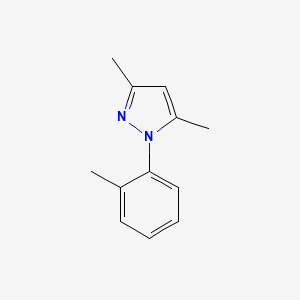

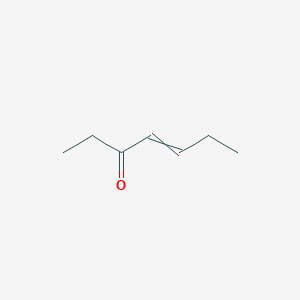
![Phenol, 4-bromo-2-[[(4-iodophenyl)imino]methyl]-6-methoxy-](/img/structure/B12525104.png)
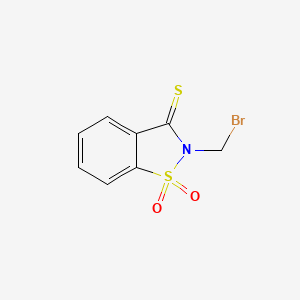
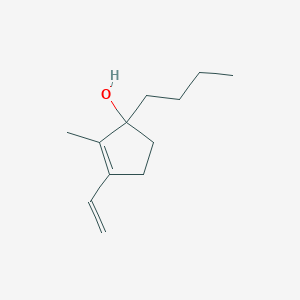
![6-Oxabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B12525110.png)
![2-[1-(4-Hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]benzenesulfonic acid](/img/structure/B12525120.png)
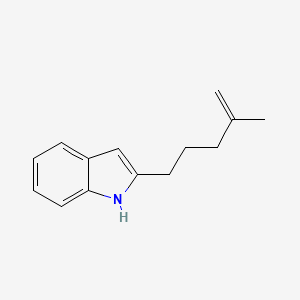
![3-{[(2S)-Azetidin-2-yl]methoxy}-5-(6-fluorohex-1-yn-1-yl)pyridine](/img/structure/B12525130.png)
![5-[Hydroxy(phenyl)methyl]tridec-6-en-4-one](/img/structure/B12525133.png)
![methyl N-[6-[methoxycarbonyl(prop-2-ynyl)amino]-9-oxo-10-phenylacridin-3-yl]-N-prop-2-ynylcarbamate](/img/structure/B12525138.png)
